molecular formula C21H20N4O5S B11201625 4-amino-N~5~-(1,3-benzodioxol-5-ylmethyl)-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~5~-(1,3-benzodioxol-5-ylmethyl)-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11201625
M. Wt: 440.5 g/mol
InChI Key: OATFIGAJWCRIQE-UHFFFAOYSA-N
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Description

4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodioxole moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C) to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced using lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit mitochondrial membrane potential, leading to apoptosis in cancer cells under glucose starvation conditions . This suggests that the compound may target mitochondrial pathways and disrupt cellular energy metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit mitochondrial function under specific conditions sets it apart from other similar compounds.

Properties

Molecular Formula

C21H20N4O5S

Molecular Weight

440.5 g/mol

IUPAC Name

4-amino-5-N-(1,3-benzodioxol-5-ylmethyl)-3-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C21H20N4O5S/c1-28-14-4-2-3-12(7-14)9-23-20(26)18-17(22)19(31-25-18)21(27)24-10-13-5-6-15-16(8-13)30-11-29-15/h2-8H,9-11,22H2,1H3,(H,23,26)(H,24,27)

InChI Key

OATFIGAJWCRIQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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